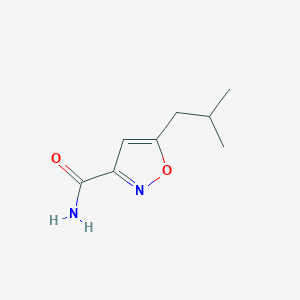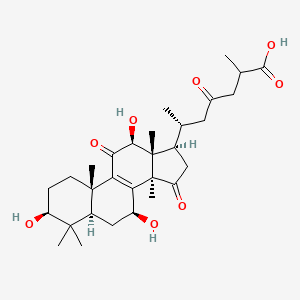
Phenylacetohydroximoyl chloride
Descripción general
Descripción
Phenylacetohydroximoyl chloride is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenylacetohydroximoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylacetohydroximoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Phenylacetamides : Phenylacetamides, important in drug molecules and natural products, can be synthesized using a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, where phenylacetohydroximoyl chloride plays a role (Wang et al., 2020).
Electrocarboxylation to Synthesize Phenylacetic Acid : Research has explored the electrocarboxylation of benzyl chloride in CO2 environments to synthesize phenylacetic acid, where phenylacetohydroximoyl chloride could potentially be involved (Chanfreau et al., 2008).
Use in Organic Chemistry Experiments : Sodium chloride's application in organic chemistry experiments, including the preparation of phenylamine, involves processes where phenylacetohydroximoyl chloride could be relevant (Huang De-n, 2013).
Phytotoxic Modes of Action Studies : The study of phytotoxic interactions with environmental contaminants and algae, using flow cytometry, might employ phenylacetohydroximoyl chloride in analyzing specific cellular characteristics (Adler et al., 2007).
Gravimetric Separation in Chemistry : Phenylacetohydroximoyl chloride has been used to separate titanium and zirconium from niobium, demonstrating its utility in analytical chemistry (Majumdar & Pal, 1963).
Phenyl Esters Preparation via Carbonylation : A method has been described for the preparation of phenyl esters from aryl chlorides via palladium-catalyzed carbonylation, which may involve phenylacetohydroximoyl chloride (Watson et al., 2008).
Synthesis and Characterization of Ketooximes : The synthesis of ketooximes, starting from the reaction of chloroacetyl chloride with biphenyl, where phenylacetohydroximoyl chloride is likely involved, highlights its role in complex chemical syntheses (Karipcin & Arabali, 2006).
Propiedades
IUPAC Name |
N-hydroxy-2-phenylethanimidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBWRHWHHPBVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetohydroximoyl chloride | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 2-(5-{4-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]phenyl}-1H-imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8084284.png)
![tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B8084292.png)
![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B8084315.png)



![2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B8084345.png)

